tert-Butyl(2-iodophenoxy)diphenylsilane
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Overview
Description
tert-Butyl(2-iodophenoxy)diphenylsilane is an organosilicon compound with the molecular formula C22H23IOSi. It is characterized by the presence of a tert-butyl group, an iodophenoxy group, and two phenyl groups attached to a silicon atom. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(2-iodophenoxy)diphenylsilane can be synthesized through a multi-step process. One common method involves the reaction of 2-iodophenol with tert-butylchlorodiphenylsilane in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process in a laboratory setting can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2-iodophenoxy)diphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or silanes.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted phenoxy compounds.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or silanes.
Scientific Research Applications
tert-Butyl(2-iodophenoxy)diphenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and organosilicon compounds.
Biology: Employed in the study of biological systems and as a reagent in biochemical assays.
Medicine: Investigated for potential therapeutic applications and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(2-iodophenoxy)diphenylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom can undergo substitution reactions, while the phenoxy and tert-butyl groups can participate in oxidation and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in diverse applications.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(2-iodoethoxy)diphenylsilane
- tert-Butyl(chloro)diphenylsilane
- tert-Butyl(2-iodophenoxy)dimethylsilane
Uniqueness
tert-Butyl(2-iodophenoxy)diphenylsilane is unique due to the presence of both the iodophenoxy and tert-butyl groups, which confer specific reactivity and stability. This combination of functional groups makes it a versatile compound for various chemical transformations and applications in research.
Properties
CAS No. |
918658-19-2 |
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Molecular Formula |
C22H23IOSi |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
tert-butyl-(2-iodophenoxy)-diphenylsilane |
InChI |
InChI=1S/C22H23IOSi/c1-22(2,3)25(18-12-6-4-7-13-18,19-14-8-5-9-15-19)24-21-17-11-10-16-20(21)23/h4-17H,1-3H3 |
InChI Key |
DLOSURWFWJJGJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3I |
Origin of Product |
United States |
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